molecular formula C6H12O3 B1286442 Butyl methyl carbonate CAS No. 4824-75-3

Butyl methyl carbonate

Cat. No.: B1286442
CAS No.: 4824-75-3
M. Wt: 132.16 g/mol
InChI Key: FWBMVXOCTXTBAD-UHFFFAOYSA-N
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Description

Butyl methyl carbonate, also known as carbonic acid butyl methyl ester, is a chemical compound with the molecular formula C6H12O3. It is a colorless liquid with a sweet, pleasant odor. This compound is primarily used as a solvent, plasticizer, and reaction medium in various industrial applications, including paints, coatings, inks, and adhesives .

Biochemical Analysis

Biochemical Properties

Butyl methyl carbonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol acetyltransferase, which catalyzes the transfer of acetyl groups to alcohols, forming esters. This interaction is crucial in the synthesis of butyl acetate, a compound with various industrial applications . Additionally, this compound may interact with other enzymes involved in metabolic pathways, influencing the overall biochemical landscape.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It plays a role in the synthesis of esters, such as butyl acetate, through the action of alcohol acetyltransferase . Additionally, it may influence other metabolic pathways, affecting the levels of various metabolites and altering metabolic flux. Understanding the metabolic pathways involving this compound is essential for elucidating its overall impact on cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl methyl carbonate can be synthesized through the reaction of methanol and butanol with a carbonate source. The typical procedure involves mixing methanol, butanol, and a carbonate, followed by the addition of a base catalyst. The reaction is carried out under controlled temperature and pressure conditions. After the reaction, the product is purified through distillation and other separation techniques to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under optimized conditions. The product is then separated and purified using industrial-scale distillation and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Butyl methyl carbonate undergoes various chemical reactions, including nucleophilic substitution, transesterification, and hydrolysis. These reactions are facilitated by the presence of the carbonate group, which makes the compound reactive under appropriate conditions .

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile used, the products can include butyl-substituted or methyl-substituted derivatives.

    Transesterification: The products include new esters formed from the exchange of alkoxy groups.

    Hydrolysis: The primary products are methanol and butanol.

Scientific Research Applications

Butyl methyl carbonate has several scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Butyl methyl carbonate can be compared with other similar compounds such as dimethyl carbonate, diethyl carbonate, and dibutyl carbonate:

    Dimethyl Carbonate: Similar in structure but contains two methyl groups instead of one butyl and one methyl group. It is more volatile and has a lower boiling point.

    Diethyl Carbonate: Contains two ethyl groups. It is less reactive than this compound due to the presence of ethyl groups.

    Dibutyl Carbonate: Contains two butyl groups.

Uniqueness: this compound is unique due to its balanced properties of volatility, reactivity, and boiling point, making it suitable for a wide range of applications in various industries .

Properties

IUPAC Name

butyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4-5-9-6(7)8-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBMVXOCTXTBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576925
Record name Butyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4824-75-3
Record name Butyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butyl methyl carbonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes butyl methyl carbonate particularly useful in organic synthesis?

A1: this compound, particularly the tert-butyl variant, has proven valuable in synthesizing 1,3-oxazinan-2-ones from amines and 1,3-diols. [] This reaction, facilitated by potassium tert-butoxide, demonstrates the utility of this compound as a reagent in heterocycle formation. Interestingly, the yield of 1,3-oxazinan-2-one increases with the steric hindrance of the dialkyl carbonate used, with tert-butyl methyl carbonate yielding the highest amounts. []

Q2: How does the reactivity of this compound compare to other alkyl carbonates in thermal elimination reactions?

A2: Research indicates that this compound, specifically the tert-butyl variant, exhibits significantly higher reactivity in thermal elimination reactions compared to other alkyl carbonates like ethyl and isopropyl carbonates. [] This enhanced reactivity is attributed to a combination of a more E1-like transition state and the high nucleophilicity of the carbonyl group in dialkyl carbonates. [] Notably, the tert-butyl to primary alkyl rate ratio in carbonates is much larger than that observed in other ester eliminations, highlighting a unique reactivity profile. []

Q3: Has this compound been explored in the context of prodrug development?

A3: Yes, this compound derivatives have been explored as potential prodrugs for the antiretroviral agent 9-[2-(phosphonomethoxy)propyl]adenine (PMPA). [] Studies showed that alkylation of PMPA with alkyl chloromethyl carbonates, including isopropyl methyl carbonate (bis(POC)PMPA), resulted in prodrugs with enhanced antiviral activity against HIV-1 in vitro compared to the parent PMPA molecule. [] This highlights the potential of this compound derivatives in improving the pharmacological properties of active pharmaceutical ingredients.

Q4: Are there any spectroscopic techniques that have been used to characterize this compound?

A4: While the provided research excerpts don't delve into the spectroscopic characterization of this compound specifically, they do highlight the use of infrared spectroscopy in characterizing related molecules like carbonic acid and its monomethyl ester. [] These techniques could potentially be applied to this compound as well, providing valuable information about its molecular structure and vibrational modes.

Q5: What can you tell me about the stability of this compound?

A5: While specific stability data for this compound wasn't directly provided in the research excerpts, studies on related PMPA prodrugs containing the this compound moiety showed varying stability profiles. [] For example, while most alkyl methyl carbonates exhibited reasonable chemical stability at pH 2.2 and 7.4, they were rapidly metabolized in dog plasma. [] On the other hand, the N-t-butyl methyl carbamate prodrug demonstrated higher in vitro stability. [] This suggests that the stability of this compound derivatives can be influenced by factors like pH and enzymatic activity.

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